molecular formula C10H7FN2O3 B15333865 5-(2-Fluoro-4-nitrophenyl)-2-methyloxazole

5-(2-Fluoro-4-nitrophenyl)-2-methyloxazole

Cat. No.: B15333865
M. Wt: 222.17 g/mol
InChI Key: KVUXQTDXIPGTDI-UHFFFAOYSA-N
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Description

5-(2-Fluoro-4-nitrophenyl)-2-methyloxazole is a heterocyclic compound that features a unique combination of fluorine, nitro, and oxazole functional groups. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Fluoro-4-nitrophenyl)-2-methyloxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-fluoro-4-nitrobenzaldehyde with methyl isocyanate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the oxazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully monitored and controlled to maximize efficiency and minimize by-products.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction reactions to form amino derivatives.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Amino derivatives: from the reduction of the nitro group.

    Substituted oxazoles: from nucleophilic substitution reactions.

Scientific Research Applications

5-(2-Fluoro-4-nitrophenyl)-2-methyloxazole has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting bacterial and viral infections.

    Biological Studies: The compound is studied for its potential antimicrobial and anticancer properties.

    Industrial Chemistry: It serves as a building block for the synthesis of more complex molecules used in various industrial applications.

Mechanism of Action

The biological activity of 5-(2-Fluoro-4-nitrophenyl)-2-methyloxazole is primarily attributed to its ability to interact with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The fluorine atom enhances the compound’s stability and bioavailability.

Comparison with Similar Compounds

  • 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate
  • 5-(2-Fluoro-4-nitrophenyl)thiazole

Uniqueness: 5-(2-Fluoro-4-nitrophenyl)-2-methyloxazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H7FN2O3

Molecular Weight

222.17 g/mol

IUPAC Name

5-(2-fluoro-4-nitrophenyl)-2-methyl-1,3-oxazole

InChI

InChI=1S/C10H7FN2O3/c1-6-12-5-10(16-6)8-3-2-7(13(14)15)4-9(8)11/h2-5H,1H3

InChI Key

KVUXQTDXIPGTDI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(O1)C2=C(C=C(C=C2)[N+](=O)[O-])F

Origin of Product

United States

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